Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with a molecular weight of 283.12 . The IUPAC name for this compound is ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of imidazopyridine compounds, which includes Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.58±0.1 g/cm3 . The pKa value is predicted to be 4.14±0.30 .Scientific Research Applications
Synthesis and Pharmacological Activity
- Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is utilized in the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives. These compounds have been researched for their potential anti-inflammatory activities. For example, Abignente et al. (1992) explored the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives, highlighting the role of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates in this process (Abignente et al., 1992).
Anticancer and Immunomodulatory Properties
- Research has also been conducted on the immunomodulatory and anticancer activities of derivatives of this compound. Abdel‐Aziz et al. (2009) synthesized novel compounds using this chemical and evaluated their effectiveness against cancer cell lines and their ability to modulate immune responses (Abdel‐Aziz et al., 2009).
Antimicrobial Activity
- The compound is also a precursor in the synthesis of antimicrobial agents. Jyothi and Madhavi (2019) reported the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides with notable antimicrobial activity, using this compound as a starting material (Jyothi & Madhavi, 2019).
Fluorescence and Chemical Synthesis
- Wu et al. (2006) explored the synthesis of compounds using related chemicals and discovered a novel fluorescent molecule, indicating potential applications in fluorescence and chemical synthesis (Wu et al., 2006).
Properties
IUPAC Name |
ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLGIVVEEFCHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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